REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH:15]2[CH2:16][CH:17]=[CH:18][CH:14]2[C:13]2[C:12]([Cl:19])=[CH:11][C:10]([Cl:20])=[CH:9][C:8]=2[NH:7]1)=[O:5])C.[OH-].[Na+]>C(O)C>[Cl:20][C:10]1[CH:11]=[C:12]([Cl:19])[C:13]2[CH:14]3[CH:18]=[CH:17][CH2:16][CH:15]3[CH:6]([C:4]([OH:5])=[O:3])[NH:7][C:8]=2[CH:9]=1 |f:1.2|
|
Name
|
Compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1NC=2C=C(C=C(C2C2C1CC=C2)Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The ethanolic solution was concentrated to small volume on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
reacted with 6N HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted three times over ether
|
Type
|
WASH
|
Details
|
The organic phase was washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a reduced volume on a rotary evaporator
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=2C3C(C(NC2C1)C(=O)O)CC=C3)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |